molecular formula C10H19N3O3 B1522808 tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate CAS No. 1251924-20-5

tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate

Cat. No.: B1522808
CAS No.: 1251924-20-5
M. Wt: 229.28 g/mol
InChI Key: NJCTYVNAPFQCMS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activities. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate is unique due to its specific cyclobutyl ring structure and the presence of both hydroxycarbamimidoyl and carbamate functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

1251924-20-5

Molecular Formula

C10H19N3O3

Molecular Weight

229.28 g/mol

IUPAC Name

tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclobutyl]carbamate

InChI

InChI=1S/C10H19N3O3/c1-9(2,3)16-8(14)12-10(5-4-6-10)7(11)13-15/h15H,4-6H2,1-3H3,(H2,11,13)(H,12,14)

InChI Key

NJCTYVNAPFQCMS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1(CCC1)C(=NO)N

Isomeric SMILES

CC(C)(C)OC(=O)NC1(CCC1)/C(=N\O)/N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C(=NO)N

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate
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tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate
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tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate
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tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate
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tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate

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